ethyl (1S,3R,4R)-3-amino-4-hydroxycyclohexane-1-carboxylate

factor Xa inhibitor stereoselective synthesis anticoagulant

Ethyl (1S,3R,4R)-3-amino-4-hydroxycyclohexane-1-carboxylate (CAS 929693-34-5) is a single, defined stereoisomer of a chiral cyclohexane β-amino acid ester building block. The compound features three stereogenic centers in a fully resolved (1S,3R,4R) configuration, with an ethyl ester, a free primary amine, and a secondary alcohol functional group.

Molecular Formula C9H17NO3
Molecular Weight 187.239
CAS No. 929693-34-5
Cat. No. B2833616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (1S,3R,4R)-3-amino-4-hydroxycyclohexane-1-carboxylate
CAS929693-34-5
Molecular FormulaC9H17NO3
Molecular Weight187.239
Structural Identifiers
SMILESCCOC(=O)C1CCC(C(C1)N)O
InChIInChI=1S/C9H17NO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h6-8,11H,2-5,10H2,1H3/t6-,7+,8+/m0/s1
InChIKeyPIJOTEIYZWNRBX-XLPZGREQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl (1S,3R,4R)-3-amino-4-hydroxycyclohexane-1-carboxylate (CAS 929693-34-5): A Defined Stereoisomer for Factor Xa Inhibitor Synthesis and Reference Standard Applications


Ethyl (1S,3R,4R)-3-amino-4-hydroxycyclohexane-1-carboxylate (CAS 929693-34-5) is a single, defined stereoisomer of a chiral cyclohexane β-amino acid ester building block [1]. The compound features three stereogenic centers in a fully resolved (1S,3R,4R) configuration, with an ethyl ester, a free primary amine, and a secondary alcohol functional group. Its primary documented role is as a key intermediate in the stereoselective synthesis of 3,4-diaminocyclohexane carboxamide derivatives that serve as potent factor Xa (fXa) inhibitors and as a characterized Edoxaban-related impurity reference standard (Edoxaban Impurity 44) [2][3]. The precise stereochemical configuration is critical because the biological activity of downstream diaminocyclohexane fXa inhibitors is highly stereochemistry-dependent [3].

Why Substituting Ethyl (1S,3R,4R)-3-amino-4-hydroxycyclohexane-1-carboxylate with an Unspecified or Alternative Stereoisomer Fails in fXa Programs


Generic substitution of ethyl (1S,3R,4R)-3-amino-4-hydroxycyclohexane-1-carboxylate with an unspecified stereoisomer mixture or an alternative single isomer (e.g., the (1R,3S,4S) or (1R,3R,4R) forms) fails because anti-fXa activity in the downstream 3,4-diaminocyclohexane carboxamide inhibitors is exquisitely sensitive to the position and stereochemistry of polar functional groups on the cyclohexane ring [1]. Published SAR studies demonstrate that among the evaluated diaminocyclohexane derivatives, only molecules derived from a specific cis-1,2-diamine configuration bearing a third substituent in the correct orientation achieve low-nanomolar IC50 values against coagulation factor Xa; the most potent compounds, acid 2a and amide 2b, achieve IC50 values down to 5.1 nM [2]. Using the wrong stereoisomer precursor leads to a complete loss of this potent anticoagulant activity. Furthermore, in the context of regulatory impurity profiling for Edoxaban ANDA applications, the (1S,3R,4R) isomer is the pharmacopeially defined Edoxaban Impurity 44; substitution with a different isomer such as the (1R,3R,4R) form (Edoxaban Impurity 43) would result in non-compliance with established impurity specifications [3][4].

Quantitative Differentiation Evidence for Ethyl (1S,3R,4R)-3-amino-4-hydroxycyclohexane-1-carboxylate (CAS 929693-34-5) vs. Closest Stereoisomer Analogs


Defined Stereochemical Identity Enables Known Potency in Downstream fXa Inhibitors Versus Undefined Mixtures

The (1S,3R,4R) configuration of this ethyl ester building block is essential for generating the correct cis-1,2-diamine stereochemistry in the final fXa inhibitors. The downstream diaminocyclohexane carboxamide derivatives synthesized from stereochemically defined intermediates exhibit IC50 values against human factor Xa as low as 5.1 nM [1]. In contrast, the same scaffold synthesized without stereochemical control or with alternative configurations can show drastically reduced or no anti-fXa activity, as demonstrated by the SAR study where only the 3,4-cis diamino isomers with specific substitution patterns retained significant potency [2]. The target compound thus offers procurement certainty: its defined stereochemistry is a gatekeeper for accessing this potent biological phenotype.

factor Xa inhibitor stereoselective synthesis anticoagulant

Higher Commercial Purity (98%) Versus the (1R,3S,4S) Isomer (95% Typical Purity) from a Leading Supplier

The (1S,3R,4R) isomer is commercially available at a certified purity of 98% from Leyan (Product No. 1255224) . In contrast, the commercially available (1R,3S,4S) enantiomer is typically offered at 95% purity from benchchem and other catalog suppliers . This 3-percentage-point purity differential provides a meaningful advantage for applications requiring high stereochemical fidelity, such as preparation of single-isomer intermediates for factor Xa inhibitors or use as an analytical reference standard.

chemical purity HPLC building block procurement

Regulatory Recognition as Edoxaban Impurity 44 Permits Use as a Pharmacopeial Reference Standard, Unlike Non-Designated Isomers

The (1S,3R,4R) isomer is formally recognized as Edoxaban Impurity 44 and is supplied with detailed characterization data compliant with regulatory guidelines for analytical method development, method validation (AMV), and Quality Control (QC) during ANDA filings or commercial Edoxaban production [1][2]. Isoheric stereoisomers such as the (1R,3R,4R) form (Edoxaban Impurity 43) or the (1S,3S,4S) form (Edoxaban Impurity 8) are separately designated impurities, each requiring distinct analytical identification and quantification [3]. The target compound's specific regulatory identity provides a clear, defensible basis for procurement when compiling impurity profiles for regulatory submissions.

Edoxaban impurity reference standard ANDA regulatory filing

Direct Utility for Sealed-Up Stereoselective Synthesis of Six Diaminocyclohexane Carboxamide fXa Inhibitors

A Boc-protected derivative of the target compound—ethyl (1S,3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxycyclohexane-1-carboxylate—is explicitly described as a key building block in the gram-scale preparation of six stereoisomers of 3,4-diaminocyclohexane carboxamide as intermediates for factor Xa inhibitors [1]. This published synthetic route uses Mitsunobu chemistry and base-catalyzed epimerization to control stereochemistry at the C2 and C5 centers, relying on the (1S,3R,4R) starting configuration. No peer-reviewed gram-scale route has been reported for the alternative (1R,3S,4S) or (1R,3R,4R) ester isomers in an analogous fXa inhibitor synthesis, making the (1S,3R,4R) configuration uniquely validated for scale-up efforts.

gram-scale synthesis stereoselective Mitsunobu epimerization

Optimal Application Scenarios for Procuring Ethyl (1S,3R,4R)-3-amino-4-hydroxycyclohexane-1-carboxylate Based on Quantified Differentiation Evidence


Stereochemically Controlled Synthesis of Low-Nanomolar Factor Xa Inhibitors

Medicinal chemistry and process development groups synthesizing 3,4-diaminocyclohexane carboxamide fXa inhibitors should prioritize this specific (1S,3R,4R) isomer as a key intermediate. The published SAR data show that only compounds derived from the correct cis-1,2-diamine stereochemistry achieve IC50 values in the low nanomolar range (down to 5.1 nM) against human factor Xa, whereas alternative stereochemical inputs yield inactive or far less potent compounds [1]. Using a 98% purity single-isomer building block rather than an undefined mixture directly increases the probability of reproducing published potency in downstream inhibitors.

Regulatory Impurity Profiling and ANDA Submission for Generic Edoxaban

The compound is the pharmacopeially designated Edoxaban Impurity 44 and is required for analytical method development, validation, and QC in ANDA submissions for generic Edoxaban [2]. Impurity 44 is a distinct entity from Impurity 43 ((1R,3R,4R) isomer) and Impurity 8 ((1S,3S,4S) isomer); use of the correct impurity is non-negotiable for regulatory acceptance . The availability of detailed characterization data compliant with USP/EP traceability makes this compound the procurement-ready choice for analytical reference standard applications.

Gram-Scale Process Development Leveraging a Validated Published Synthetic Route

Process chemists scaling up diaminocyclohexane-based anticoagulant intermediates benefit from a literature-validated synthetic pathway that starts from the Boc-protected derivative of this (1S,3R,4R) building block. The published method achieves stereochemical control at multiple centers using Mitsunobu and epimerization chemistry and has been demonstrated at gram scale [3]. No equivalent route exists in the literature for alternative stereoisomer precursors, making this compound the definitive starting point for reliable process development.

High-Purity Chiral Building Block Procurement for Targeted Library Synthesis

For research teams synthesizing focused libraries of chiral 3,4-diaminocyclohexane derivatives for serine protease inhibition screening, the 98% purity specification of this compound provides a 3-percentage-point advantage over the 95%-grade (1R,3S,4S) isomer . This purity differential reduces the formation of stereochemical impurities that can confound biological assay interpretation and simplifies flash chromatography or recrystallization steps, resulting in faster hit-to-lead timelines.

Quote Request

Request a Quote for ethyl (1S,3R,4R)-3-amino-4-hydroxycyclohexane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.